molecular formula C18H14Cl2N2O2 B10965251 3-(2,6-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B10965251
M. Wt: 361.2 g/mol
InChI Key: AKELOBHDFPBHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex molecular structure. It is characterized by the presence of dichlorophenyl, methylphenyl, and oxazole groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the dichlorophenyl and methylphenyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions provide insights into its mode of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride
  • 7-(2,6-Dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide exhibits unique chemical properties due to the presence of the oxazole ring and specific substituents

Properties

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C18H14Cl2N2O2/c1-10-6-3-4-9-14(10)21-18(23)15-11(2)24-22-17(15)16-12(19)7-5-8-13(16)20/h3-9H,1-2H3,(H,21,23)

InChI Key

AKELOBHDFPBHGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.